molecular formula C21H14O6S4 B12394177 q-FTAA

q-FTAA

Cat. No.: B12394177
M. Wt: 490.6 g/mol
InChI Key: RAIQRQPSJZWULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of q-FTAA involves the chemical engineering of thiophene units. The process includes the substitution of thiophene units with selenophene or phenylene moieties and the alternation of anionic substituents along the thiophene backbone . The synthetic route typically involves the following steps:

    Formation of the thiophene backbone: This step involves the polymerization of thiophene monomers to form the oligothiophene backbone.

    Substitution reactions: Specific substituents, such as formyl and carboxyl groups, are introduced at the alpha positions of the thiophene units.

    Purification: The synthesized this compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The industrial production also includes rigorous quality control measures to ensure the purity and performance of the final product .

Chemical Reactions Analysis

Types of Reactions

q-FTAA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

q-FTAA has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a fluorescent probe to study the aggregation and misfolding of proteins. .

    Biology: In biological research, this compound is used to label and visualize amyloid-beta and tau protein aggregates in tissue samples. .

    Medicine: this compound is employed in the diagnosis and monitoring of Alzheimer’s disease and other amyloid-related disorders. .

    Industry: this compound is used in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases. .

Mechanism of Action

Properties

Molecular Formula

C21H14O6S4

Molecular Weight

490.6 g/mol

IUPAC Name

5-[4-(carboxymethyl)-5-[5-[3-(carboxymethyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C21H14O6S4/c22-17(23)8-10-5-6-28-19(10)13-2-3-14(30-13)20-11(9-18(24)25)7-16(31-20)12-1-4-15(29-12)21(26)27/h1-7H,8-9H2,(H,22,23)(H,24,25)(H,26,27)

InChI Key

RAIQRQPSJZWULW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CC(=O)O)C2=CC=C(S2)C3=C(C=C(S3)C4=CC=C(S4)C(=O)O)CC(=O)O

Origin of Product

United States

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